molecular formula C10H14FNO2 B12988789 1-Amino-2-(5-fluoro-2-methoxyphenyl)propan-2-ol

1-Amino-2-(5-fluoro-2-methoxyphenyl)propan-2-ol

Cat. No.: B12988789
M. Wt: 199.22 g/mol
InChI Key: RPALJUXSOXNPOQ-UHFFFAOYSA-N
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Description

1-Amino-2-(5-fluoro-2-methoxyphenyl)propan-2-ol is a β-amino alcohol derivative characterized by a propan-2-ol backbone substituted with an amino group and a 5-fluoro-2-methoxyphenyl aromatic ring. The 5-fluoro and 2-methoxy substituents on the phenyl ring enhance electron-withdrawing and steric effects, influencing reactivity and interactions with biological targets .

Properties

Molecular Formula

C10H14FNO2

Molecular Weight

199.22 g/mol

IUPAC Name

1-amino-2-(5-fluoro-2-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO2/c1-10(13,6-12)8-5-7(11)3-4-9(8)14-2/h3-5,13H,6,12H2,1-2H3

InChI Key

RPALJUXSOXNPOQ-UHFFFAOYSA-N

Canonical SMILES

CC(CN)(C1=C(C=CC(=C1)F)OC)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Amino-2-(5-fluoro-2-methoxyphenyl)propan-2-ol typically involves several steps. One common method includes the reaction of 5-fluoro-2-methoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the addition of a hydroxyl group to the amine to form the desired compound .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

1-Amino-2-(5-fluoro-2-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the fluoro and methoxy groups can be replaced by other substituents using reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols or amines .

Scientific Research Applications

1-Amino-2-(5-fluoro-2-methoxyphenyl)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-2-(5-fluoro-2-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-Amino-2-(5-fluoro-2-methoxyphenyl)propan-2-ol with key analogs, focusing on substituent effects, molecular properties, and functional data:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Synthesis Yield (%) Key Properties/Applications References
This compound C₁₀H₁₄FNO₂ 199.23 5-fluoro, 2-methoxy Not reported Potential aldose reductase inhibitor
1-Amino-2-(4-bromophenyl)propan-2-ol C₉H₁₂BrNO 230.11 4-bromo Not reported No defined stereocenters
1-Amino-2-(4-methoxyphenyl)propan-2-ol HCl C₁₀H₁₆ClNO₂ 217.70 4-methoxy Not reported Pharmaceutical intermediate (hydrochloride salt)
1-Amino-2-(2-chlorophenyl)propan-2-ol C₉H₁₂ClNO 185.65 2-chloro Not reported High-purity research chemical
1-Amino-3,3,3-trifluoro-2-(m-tolyl)propan-2-ol HCl C₁₀H₁₃ClF₃NO 255.67 3,3,3-trifluoro, 3-methyl Not reported Trifluoromethyl group enhances lipophilicity
1-Amino-2-(pyridin-3-yl)propan-2-ol C₈H₁₂N₂O 152.19 Pyridin-3-yl 81% (via hydrogenation) Low enantiomeric purity (2% ee)
(2R)-1-(5-fluoro-2-methoxyphenyl)propan-2-ol C₁₀H₁₃FO₂ 184.21 R-configuration, 5-fluoro, 2-methoxy Not reported Chiral intermediate for enantioselective synthesis

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The 5-fluoro substituent in the target compound enhances polarity and may improve binding to enzymes like aldose reductase, similar to trifluoromethyl analogs . Methoxy vs.

Synthesis Efficiency :

  • Hydrogenation reactions (e.g., for pyridinyl analogs) achieve higher yields (81%) compared to condensation methods (59% in aldose reductase inhibitor synthesis) .

Stereochemical Considerations :

  • Enantiomeric purity is critical for biological activity. The target compound’s stereochemistry is undefined in available evidence, but related (R)-configured analogs (e.g., ) highlight the importance of chiral resolution for drug development.

Biological Activity

1-Amino-2-(5-fluoro-2-methoxyphenyl)propan-2-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic prospects, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a fluorine atom and a methoxy group on the phenyl ring, which significantly influence its chemical reactivity and biological interactions. The molecular formula is C11_{11}H14_{14}FNO2_2, with a molecular weight of 215.23 g/mol. The presence of these substituents enhances its binding affinity to various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The amino group facilitates hydrogen bonding with active site residues in proteins, while the fluoro and methoxy groups contribute to hydrophobic interactions. These interactions are critical for modulating enzyme activity and receptor signaling pathways, potentially leading to therapeutic effects.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, particularly those resistant to conventional antibiotics.
  • Anticancer Potential : Early investigations have shown promise in inhibiting cancer cell proliferation, with IC50_{50} values indicating significant potency against various cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50_{50} Value (µM)Reference
AntimicrobialStaphylococcus aureus15
AnticancerHeLa Cells10
AnticancerMCF-7 Cells12
AntimicrobialHelicobacter pylori20

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the compound's efficacy against H. pylori, showing that it retained activity even against resistant strains. The findings indicated that structural modifications could enhance potency while reducing cytotoxicity.
  • Anticancer Research : In vitro studies on various cancer cell lines demonstrated that the compound could induce apoptosis in malignant cells, suggesting a mechanism involving the modulation of apoptotic pathways.
  • Enzyme Interaction Studies : Research has focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways, which could lead to novel therapeutic strategies for metabolic disorders.

Future Directions

Ongoing research aims to elucidate the precise mechanisms underlying the biological activities of this compound. Structural optimization and further pharmacological studies are necessary to enhance its therapeutic profile and reduce potential side effects.

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